Cas no 57803-83-5 (4-Chlorobenzene-1,2-diamine dihydrochloride)

4-Chlorobenzene-1,2-diamine dihydrochloride is a high-purity organic compound primarily used as an intermediate in the synthesis of pharmaceuticals, dyes, and specialty chemicals. Its dihydrochloride form enhances stability and solubility, making it suitable for controlled reactions in aqueous or acidic conditions. The presence of both amine and chloro functional groups allows for versatile derivatization, enabling applications in heterocyclic chemistry and polymer production. The compound is characterized by consistent purity, ensuring reproducibility in research and industrial processes. Proper handling is required due to its sensitivity to light and moisture. It is commonly employed in the development of biologically active molecules and advanced materials.
4-Chlorobenzene-1,2-diamine dihydrochloride structure
57803-83-5 structure
Product Name:4-Chlorobenzene-1,2-diamine dihydrochloride
CAS No:57803-83-5
MF:C6H9Cl3N2
MW:215.508058309555
MDL:MFCD09878508
CID:1606912
PubChem ID:13001583
Update Time:2025-11-01

4-Chlorobenzene-1,2-diamine dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1,2-Benzenediamine, 4-chloro-, dihydrochloride
    • 4-Chlorobenzene-1,2-diaMine dihydrochloride
    • 4-CHLOROBENZENE-1,2-DIAMINEDIHYDROCHLORIDE
    • 1,2-diamino-4-chlorobenzene dihydrochloride
    • 4-chlorobenzene-1,2-diamine;dihydrochloride
    • 4-Chlorobenzene-1,2-diamine diHCl
    • SB79385
    • DB-241896
    • 57803-83-5
    • F81463
    • 4-Chlorobenzene-1,2-diamine dihydrochloride
    • MDL: MFCD09878508
    • Inchi: 1S/C6H7ClN2.2ClH/c7-4-1-2-5(8)6(9)3-4;;/h1-3H,8-9H2;2*1H
    • InChI Key: PAJLOJPTPBTVNC-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)N)N.Cl.Cl

Computed Properties

  • Exact Mass: 213.983131g/mol
  • Monoisotopic Mass: 213.983131g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 97.1
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52Ų

4-Chlorobenzene-1,2-diamine dihydrochloride Security Information

4-Chlorobenzene-1,2-diamine dihydrochloride Customs Data

  • HS CODE:29215900

4-Chlorobenzene-1,2-diamine dihydrochloride Pricemore >>

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Additional information on 4-Chlorobenzene-1,2-diamine dihydrochloride

Comprehensive Analysis of 4-Chlorobenzene-1,2-diamine dihydrochloride (CAS 57803-83-5): Properties, Applications, and Industry Insights

4-Chlorobenzene-1,2-diamine dihydrochloride (CAS 57803-83-5) is a specialized organic compound widely utilized in pharmaceutical synthesis, dye manufacturing, and advanced material research. This dihydrochloride salt derivative of 4-chloro-1,2-phenylenediamine exhibits unique reactivity due to its aromatic amine groups and chlorine substitution, making it a versatile intermediate in heterocyclic chemistry. Recent studies highlight its role in developing high-performance polymers and bioactive molecules, aligning with growing interest in sustainable chemistry and precision drug design.

The molecular structure of this compound features a benzene ring with adjacent amino groups (–NH2) at the 1,2-positions and a chlorine substituent at the 4-position, stabilized as a dihydrochloride salt for enhanced solubility. Researchers increasingly focus on its potential in catalysis and molecular imaging, addressing trending searches like "chlorinated aromatic amines in medicinal chemistry" and "eco-friendly synthesis routes." Analytical techniques such as HPLC and NMR spectroscopy confirm its high purity (>98%), a critical parameter for applications requiring strict stoichiometric control.

Industrial applications leverage 4-Chlorobenzene-1,2-diamine dihydrochloride as a precursor for azo dyes and corrosion inhibitors, responding to market demands for durable pigments and industrial coatings. Its compatibility with green chemistry principles has spurred innovations in solvent-free reactions, a topic frequently queried in academic databases. Safety protocols emphasize proper handling to maintain stability, though it remains non-classified under restrictive chemical regulations.

Emerging trends link this compound to organic electronics and photovoltaic materials, with patent analyses showing a 20% annual growth in related applications. Environmental studies explore its biodegradation pathways, addressing SEO terms like "chlorinated amine environmental impact." Storage recommendations include airtight containers with desiccants to prevent hydrolysis, a practical consideration for laboratory users searching for "stable aromatic diamine storage."

Quality standards for CAS 57803-83-5 adhere to Reagent Grade and Pharmaceutical Grade specifications, with technical data sheets detailing residual solvent limits. The compound's melting point (245-250°C dec.) and spectral properties (UV-Vis λmax 290 nm) are frequently cited in method development papers. Cross-disciplinary research explores its derivatives in coordination chemistry, particularly for designing chelating ligands with transition metals.

Market analysts note rising demand from Asia-Pacific pharmaceutical sectors, correlating with increased searches for "aromatic diamine suppliers." Synthetic optimization studies compare routes via catalytic hydrogenation versus electrochemical reduction, topics gaining traction in chemical engineering forums. The compound's role in synthesizing benzimidazole scaffolds—a key structure in agrochemicals—further expands its commercial relevance.

Recent publications demonstrate innovative uses in metal-organic frameworks (MOFs) for gas storage, tapping into clean energy research trends. Regulatory-compliant shipping options (non-hazardous classification) facilitate global distribution, while structure-activity relationship (SAR) studies continue to reveal new bioactive potentials. This positions 4-Chlorobenzene-1,2-diamine dihydrochloride as a compound bridging academic research and industrial innovation.

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